![molecular formula C20H17FN4O2S B2986730 N~6~-(4-fluorobenzyl)-N~6~-(3-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide CAS No. 1251632-89-9](/img/structure/B2986730.png)
N~6~-(4-fluorobenzyl)-N~6~-(3-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
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Overview
Description
1,2,4-Triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body . They operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .
Synthesis Analysis
The synthesis of 1,2,4-triazole-containing scaffolds often involves the use of 3-amino-1,2,4-triazole . Synthetic methods reported to date provide access to a wide range of 1,2,4-triazole via multistep synthetic routes .Molecular Structure Analysis
1,2,4-Triazoles are heterocyclic compounds containing three nitrogen atoms in a five-membered ring. They operate as isosteres of amide, ester, and carboxylic acid .Chemical Reactions Analysis
The biological importance of 1,2,4-triazole has led to the design of many methods for the synthesis of this scaffold that exhibits biological activity .Physical And Chemical Properties Analysis
1,2,4-Triazoles have unique structure and properties and have usages in various fields such as pharmaceutical chemistry, agrochemistry, materials sciences, and organic catalysts .Scientific Research Applications
Plant Ecosystem Health
Substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds have shown remarkable herbicidal activity on a broad spectrum of vegetation at low application rates. This includes compounds like N-(2,6-difluorophenyl)-5-methoxy-7-methyl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide and its derivatives (Moran, 2003).
Antifungal and Insecticidal Activities
A series of novel sulfone derivatives containing a [1,2,4]triazolo[4,3-a]pyridine moiety have displayed good antifungal activities and insecticidal activity. Specific compounds demonstrated significant inhibition against fungi like Rhizotonia erealis and Helminthosporium maydis, as well as high mortality rates in insects like Plutella xylostella and Helicoverpa armigera (Xu et al., 2017).
Anticancer Applications
N-(6-(2-Methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide and its derivatives, when modified, have shown promising anticancer effects. The antiproliferative activities of these compounds were evaluated against human cancer cell lines, indicating potential as effective anticancer agents with low toxicity (Wang et al., 2015).
Antibacterial Activity
Derivatives of 1,2,4-triazolo[1,5-a]pyridine have been synthesized and evaluated for their antibacterial activity. These compounds showed significant activity against various microorganisms, suggesting potential use in antimicrobial applications (Suresh, Lavanya, & Rao, 2016).
Herbicide Development
The herbicide flumetsulam, a derivative of the 1,2,4-triazolo[1,5-a]pyridine sulfonamide, has been studied for its crystal structure and potential as a herbicide. This research contributes to understanding its mechanism of action and effectiveness in agricultural settings (Hu, Chen, Liu, & Yang, 2005).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN4O2S/c1-15-3-2-4-18(11-15)25(12-16-5-7-17(21)8-6-16)28(26,27)19-9-10-20-23-22-14-24(20)13-19/h2-11,13-14H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYXMQPWENRDVRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CC2=CC=C(C=C2)F)S(=O)(=O)C3=CN4C=NN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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